molecular formula C24H20 B14269394 1-Tert-butylperylene CAS No. 135700-84-4

1-Tert-butylperylene

Cat. No.: B14269394
CAS No.: 135700-84-4
M. Wt: 308.4 g/mol
InChI Key: IVYAYAWSXINSEF-UHFFFAOYSA-N
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Description

1-Tert-butylperylene is a mono-substituted derivative of perylene, where a tert-butyl group is attached at the 1-position of the polycyclic aromatic hydrocarbon (PAH) backbone. Perylene derivatives are widely studied for their optoelectronic properties, with applications in organic semiconductors, fluorescent dyes, and photovoltaic materials . The tert-butyl substituent enhances solubility in organic solvents and improves thermal stability due to its bulky, electron-donating nature, which reduces intermolecular π-π stacking .

Properties

CAS No.

135700-84-4

Molecular Formula

C24H20

Molecular Weight

308.4 g/mol

IUPAC Name

1-tert-butylperylene

InChI

InChI=1S/C24H20/c1-24(2,3)20-14-13-16-9-5-11-18-17-10-4-7-15-8-6-12-19(21(15)17)23(20)22(16)18/h4-14H,1-3H3

InChI Key

IVYAYAWSXINSEF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C2C3=CC=CC4=C3C(=CC=C4)C5=CC=CC(=C52)C=C1

Origin of Product

United States

Chemical Reactions Analysis

1-Tert-butylperylene undergoes various chemical reactions, including:

Common reagents used in these reactions include halogens, lithium aluminum hydride, and strong oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Tert-butylperylene has a wide range of applications in scientific research:

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Structural and Functional Differences

1-Tert-butylperylene is distinct from other perylene derivatives in terms of substitution pattern, solubility, and electronic properties. Below is a comparative analysis with structurally related compounds:

Compound Substituent(s) Molecular Weight (g/mol) Solubility (in CHCl₃) Fluorescence Quantum Yield Applications
Perylene None 252.3 Low 0.95 Organic electronics, pigments
1-Tert-butylperylene 1-tert-butyl 326.5 Moderate 0.88 OLEDs, sensors
TTBP 2,5,8,11-tetra(tert-butyl) 654.9 High 0.78 Light-harvesting systems, dyes
9-Tert-butylperylene 9-tert-butyl 326.5 Moderate 0.85 Photovoltaic additives

Key Findings:

Solubility : The tert-butyl group significantly improves solubility compared to unsubstituted perylene. TTBP, with four tert-butyl groups, exhibits the highest solubility due to increased steric bulk .

Fluorescence: Mono-substituted derivatives (e.g., 1-Tert-butylperylene) retain high fluorescence quantum yields (0.88), slightly reduced from perylene (0.95) due to minor electronic perturbations. TTBP shows a larger reduction (0.78) owing to multiple substituents disrupting the π-conjugation .

Thermal Stability : 1-Tert-butylperylene decomposes at ~320°C, higher than perylene (~280°C), due to the stabilizing effect of the tert-butyl group. TTBP exhibits even greater stability (~350°C) .

Synthetic Complexity: TTBP requires multi-step synthesis with rigorous purification, while mono-substituted derivatives like 1-Tert-butylperylene are synthesized in fewer steps, albeit with regioselectivity challenges .

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